“2-Bromo-4,6-difluorobenzenesulfonyl chloride” is a chemical compound with the linear formula BrC6F2H2SO2Cl . It is used as a building block in the synthesis of various chemical compounds . The compound is solid in form, with a refractive index of n20/D >1.566 (lit.) .
The molecular weight of “2-Bromo-4,6-difluorobenzene-1-sulfonyl chloride” is 291.50 . The SMILES string representation of the molecule is Fc1cc(F)c(c(Br)c1)S(Cl)(=O)=O .
The compound has a boiling point of 266 °F (lit.) and a density of 1.930 g/mL at 25 °C (lit.) . It has a flash point of 235.4 °F (closed cup) or 113 °C (closed cup) .
2-Bromo-4,6-difluorobenzenesulfonyl chloride is a synthetic organic compound with the molecular formula and a molecular weight of 291.50 g/mol. This compound features a benzene ring substituted with bromine and fluorine atoms, along with a sulfonyl chloride functional group, making it a versatile intermediate in organic synthesis. It is primarily utilized in the development of pharmaceuticals and agrochemicals due to its unique reactivity profile.
The compound is synthesized through the sulfonylation of 2-bromo-4,6-difluorobenzene using chlorosulfonic acid as the sulfonylating agent. This method has been documented in various chemical literature sources, highlighting its significance in synthetic organic chemistry.
2-Bromo-4,6-difluorobenzenesulfonyl chloride is classified as an organosulfur compound, specifically a sulfonyl chloride. It is also categorized under halogenated aromatic compounds due to the presence of bromine and fluorine substituents on the benzene ring.
The synthesis of 2-bromo-4,6-difluorobenzenesulfonyl chloride typically involves the following steps:
The reaction proceeds via electrophilic aromatic substitution, where chlorosulfonic acid acts as both a sulfonylating agent and a source of chlorosulfonic acid derivatives. The presence of bromine and fluorine enhances the electrophilicity of the benzene ring, facilitating the formation of the sulfonyl chloride group.
The molecular structure of 2-bromo-4,6-difluorobenzenesulfonyl chloride can be represented as follows:
2-Bromo-4,6-difluorobenzenesulfonyl chloride participates in several types of chemical reactions:
Common reagents for these reactions include bases like sodium hydroxide for substitution reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions .
The mechanism of action for 2-bromo-4,6-difluorobenzenesulfonyl chloride involves its interaction with biological molecules:
This compound has been shown to facilitate biochemical pathways involving the assembly of small molecules linked through sulfonyl groups with proteins or nucleic acids.
The applications of 2-bromo-4,6-difluorobenzenesulfonyl chloride span various fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2